Product packaging for 2-Chlorobenzo[g]quinazoline(Cat. No.:)

2-Chlorobenzo[g]quinazoline

Cat. No.: B13672260
M. Wt: 214.65 g/mol
InChI Key: STZAZEUPDVPUQE-UHFFFAOYSA-N
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Description

2-Chlorobenzo[g]quinazoline (CAS 33987-01-8) is a chlorinated derivative of the benzoquinazoline heterocyclic system, serving as a high-value synthetic intermediate and core scaffold in medicinal chemistry and drug discovery research. Its structure, featuring a fused benzonaphthyridine core, is integral to its function as a privileged scaffold in the development of biologically active molecules . Benzo[g]quinazoline derivatives have demonstrated significant and diverse biological activities in scientific studies, making this compound a key building block for researchers . Recent investigations highlight the promise of this chemical class, particularly in antiviral and anticancer applications. Specific benzo[g]quinazoline derivatives have shown notable efficacy as inhibitors of the human rotavirus Wa strain, with mechanistic studies suggesting action through the inhibition of the outer capsid protein VP4 . Furthermore, the quinazoline core is a established pharmacophore in oncology, known to inhibit critical targets such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) . Several FDA-approved drugs based on the quinazoline structure, including gefitinib, erlotinib, and lapatinib, validate this scaffold for developing potent therapeutic agents . The chlorine atom at the 2-position offers a reactive handle for further functionalization via metal-catalyzed cross-coupling or nucleophilic aromatic substitution, allowing researchers to generate a diverse library of analogues for structure-activity relationship (SAR) studies . This compound is intended for use in synthetic organic chemistry, biochemical assay development, and hit-to-lead optimization campaigns. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7ClN2 B13672260 2-Chlorobenzo[g]quinazoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H7ClN2

Molecular Weight

214.65 g/mol

IUPAC Name

2-chlorobenzo[g]quinazoline

InChI

InChI=1S/C12H7ClN2/c13-12-14-7-10-5-8-3-1-2-4-9(8)6-11(10)15-12/h1-7H

InChI Key

STZAZEUPDVPUQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=NC(=N3)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Chlorobenzo G Quinazoline and Analogues

Classical Synthesis Approaches to Benzo[g]quinazolines

The construction of the benzo[g]quinazoline (B13665071) ring system, a key structural motif in numerous compounds, can be achieved through several established synthetic routes. nih.gov These methods provide the foundational scaffold upon which further functionalization, such as chlorination, can occur.

Condensation reactions are a cornerstone in the synthesis of quinazoline (B50416) derivatives. These reactions typically involve the formation of the pyrimidine (B1678525) ring of the quinazoline system by combining a benzene-ring-containing precursor with a suitable cyclizing agent. For instance, 2-aminobenzylamine can react with butyrolactone to form an intermediate that, upon condensation with an aldehyde like 2-chlorobenzaldehyde, yields a tetrahydropyrrolo-quinazoline derivative. nih.gov Another common approach is the condensation of 2-aminobenzophenones with aldehydes in the presence of an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297), to form the quinazoline ring. nih.gov This method is versatile and can be catalyzed by various agents, including 4-(N,N-dimethylamino)pyridine (DMAP) or iodine. nih.gov

A notable example is the reaction between 3-amino-2-naphthoic acid and an isothiocyanate, which, under reflux in dimethylformamide (DMF), produces 2-thioxo-benzo[g]quinazolines. nih.gov These thioxo-derivatives can then serve as intermediates for further modifications.

Table 1: Examples of Condensation Reactions for Quinazoline Synthesis

Starting Materials Reagents/Catalysts Product Type Reference
2-Aminobenzophenone, Aromatic Aldehyde NH₄OAc, DMAP Quinazoline framework nih.gov
2-Aminobenzophenone, Substituted Benzaldehyde NH₄OAc, I₂ Highly substituted quinazoline nih.gov
3-Amino-2-naphthoic acid, Isothiocyanate DMF, Reflux 2-Thioxo-benzo[g]quinazoline nih.gov

Oxidative cyclization offers an efficient route to quinazolines and their derivatives by forming the heterocyclic ring through an oxidation process. This often involves the cyclization of an intermediate that is subsequently aromatized by an oxidant. researchgate.net Traditional methods have employed oxidants like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.net

More contemporary and environmentally benign approaches utilize electrochemical methods. For example, an electro-oxidative tandem cyclization of primary alcohols with 2-aminobenzamides, promoted by potassium persulfate (K₂S₂O₈), can synthesize quinazolinones without the need for transition metals or bases. nih.govrsc.org This electrosynthesis is noted for its high efficiency and good functional group tolerance. nih.govrsc.org Another strategy involves the iodine-catalyzed benzylic sp³ C-H bond amination of 2-aminobenzaldehydes with benzylamines, using oxygen as the oxidant, which is both green and economical. organic-chemistry.org A transition-metal-free cascade reaction using tert-Butyl hydroperoxide (TBHP) and sodium carbonate (Na₂CO₃) has also been developed for the synthesis of complex fused quinazolinones. rsc.org

Table 2: Oxidative Cyclization Methods for Quinazoline Synthesis

Starting Materials Oxidant/Catalyst System Key Features Reference
Primary alcohols, 2-Aminobenzamides K₂S₂O₈, Electrolysis Transition-metal-free, green chemistry nih.govrsc.org
2-Aminobenzaldehydes, Benzylamines I₂, O₂ Metal-free, economical organic-chemistry.org
Isatins, 2-Haloaryl isothiocyanates TBHP/Na₂CO₃ Transition-metal-free cascade rsc.org

Annulation strategies involve the fusion of a new ring onto an existing molecular framework. For the construction of benzo[g]quinazolines and related polycyclic systems, transition-metal-catalyzed reactions are particularly prominent. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira–Hagihara and Suzuki–Miyaura reactions, can be used in a sequence to build complex precursors that then undergo cyclization to form the final polycyclic structure. beilstein-journals.orgnih.gov

For instance, a four-step sequence starting with palladium-catalyzed cross-coupling reactions can generate precursors for benzo[f]quinazoline-1,3(2H,4H)-diones, with the final ring closure achieved through an acid-mediated cycloisomerization. beilstein-journals.orgnih.gov Nickel-catalyzed [4+2] annulation of benzylamines and nitriles via C-H/N-H bond activation is another atom-economic approach to producing multisubstituted quinazolines. organic-chemistry.org

Multi-component reactions (MCRs) are highly efficient processes where three or more starting materials react in a single pot to form a final product that incorporates the majority of the atoms from the reactants. nih.gov This approach is valued for its high efficiency, mild reaction conditions, and the ability to rapidly generate diverse molecular scaffolds. nih.gov

The Ugi four-component reaction (Ugi-4CR) is a well-known MCR that has been adapted for the synthesis of polycyclic quinazolinones. nih.govacs.org One protocol involves an ammonia-Ugi-4CR followed by a palladium-catalyzed annulation to construct isoindolo[1,2-b]quinazolinone derivatives. nih.govacs.org Another MCR strategy for synthesizing quinazolines involves a one-pot reaction of 2-aminobenzophenone, an aldehyde, and ammonium acetate, which can be catalyzed by a magnetic ionic liquid, allowing for easy catalyst recovery and reuse. nih.gov Copper-catalyzed three-component reactions of isatoic anhydrides, aryl nitriles, and ammonium acetate also provide a straightforward, solvent-free method for synthesizing 2-aryl-substituted quinazolin-4(3H)-ones. mdpi.com

Targeted Synthesis of Halogenated Benzo[g]quinazolines

The introduction of halogen atoms, particularly chlorine, onto the benzo[g]quinazoline scaffold is of significant interest as it can modulate the compound's biological activity and provide a handle for further chemical transformations.

The synthesis of quinazolines with a chlorine atom specifically at the 2-position often starts from a precursor that already contains the necessary functionality for chlorination or is built using chlorinated starting materials.

A common precursor for 2-chloroquinazolines is the corresponding 2-hydroxy or 2-quinazolinone derivative. These can be converted to the 2-chloro derivative using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Although direct synthesis of 2-Chlorobenzo[g]quinazoline is not detailed in the provided context, the synthesis of analogous 2-chloromethyl-4(3H)-quinazolinones from o-anthranilic acids provides a relevant synthetic strategy. researchgate.net

Furthermore, 2-chloro-substituted quinazolines are themselves valuable intermediates. For example, 2-chloro-4-substituted quinazolines can be used in three-component Sonogashira-type couplings with propargylic alcohol and secondary amines to build more complex fused pyrroloquinazolines. beilstein-journals.org The reactivity of the 2- and 4-positions of the quinazoline ring towards nucleophilic substitution allows for the displacement of halo-derivatives, indicating that a 2-chloro group can be readily introduced and subsequently modified. wikipedia.org

Regioselectivity and Control in Halogenation Processes

The introduction of a chlorine atom at the C-2 position of the benzo[g]quinazoline scaffold is a critical step that dictates the potential for further functionalization. This transformation is typically accomplished through the chlorination of the corresponding benzo[g]quinazolin-2-one precursor. The regioselectivity of this process is inherently controlled by the structure of the starting material, where the carbonyl group at the C-2 position is the reactive site for halogenation.

A prevalent and effective method for this conversion is the use of phosphorus oxychloride (POCl₃), often under reflux conditions. researchgate.netThe reaction mechanism involves two main stages that can be managed by controlling the temperature. nih.govInitially, at lower temperatures (below 25 °C) and under basic conditions, a phosphorylation reaction occurs, forming various phosphorylated intermediates. nih.govSubsequently, heating the reaction mixture to 70-90 °C facilitates the clean conversion of these intermediates into the desired 2-chloroquinazoline (B1345744) derivative. researchgate.netnih.govThis stepwise approach, managed by temperature, prevents the formation of undesired dimers and ensures high yields of the target compound. nih.govThe process relies on the nucleophilic attack by the chloride ion on an (O)-phosphorylated intermediate, which is in rapid equilibrium with its (N)-phosphorylated counterpart. nih.govA minimum of one molar equivalent of POCl₃ is necessary for the efficient conversion to the final product. nih.gov

Green Chemistry Approaches in Benzo[g]quinazoline Synthesis

In line with the principles of sustainable chemistry, several green methodologies have been developed for the synthesis of the core benzo[g]quinazoline structure and its analogues. These approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous substances.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. nih.govFor the synthesis of quinazoline derivatives, microwave-assisted techniques lead to rapid reaction rates, higher yields, and cleaner product profiles. researchgate.netresearchgate.netThis technology has been successfully applied to various synthetic strategies, including the Niementowski reaction, which can be performed quickly and efficiently under solvent-free conditions or in aqueous media. nih.govrsc.orgThe use of microwaves accelerates the cyclization and condensation steps, drastically reducing reaction times from hours to minutes. researchgate.netresearchgate.netFor example, three-component condensation reactions to form quinazoline systems have been achieved in high yields within minutes under microwave irradiation. researchgate.net

Reaction Type Reactants Conditions Time Yield
Niementowski Reaction Anthranilic acid, Formamide Microwave (solvent-free) Minutes High
Three-Component Condensation 2-Aminobenzophenone, Aldehyde, HMDS Microwave (catalyst-free) 30 min 81-94% mdpi.com

The development of catalyst-free and solvent-free synthetic routes represents a significant advancement in green chemistry. bohrium.comThese methods often involve multi-component reactions (MCRs) where three or more reactants are combined in a single step to form a complex product, thereby increasing efficiency and atom economy. researchgate.netmdpi.comFor the synthesis of quinazoline analogues, one-pot, three-component reactions of starting materials like 2-aminoaryl ketones, orthoesters, and ammonium acetate can proceed efficiently under thermal conditions (e.g., 100 °C) without any catalyst or solvent, affording high yields of the desired products. researchgate.netThese protocols are noted for their operational simplicity, clean reaction profiles, and the avoidance of volatile and often toxic organic solvents. researchgate.netslideshare.net

Deep eutectic solvents (DES) are gaining attention as green and sustainable alternatives to traditional organic solvents. nih.govThese solvents are typically composed of a mixture of a hydrogen bond donor and a hydrogen bond acceptor, such as choline (B1196258) chloride and urea. tandfonline.comDESs are biodegradable, non-toxic, inexpensive, and possess a high solvation capacity for a wide range of organic compounds. nih.govresearchgate.netIn quinazolinone synthesis, DESs can act as both the reaction medium and catalyst, facilitating cyclization reactions under mild conditions. tandfonline.comresearchgate.netFor instance, the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones has been successfully carried out in a choline chloride:urea DES. tandfonline.comThe recyclability of the DES adds to the environmental benefits of this methodology. nih.gov

DES Composition Reactants Temperature Outcome
Choline chloride:Urea Benzoxazinone, Amines 90-120 °C Efficient synthesis of 3-substituted quinazolinones. tandfonline.com
L-(+)-Tartaric acid:N,N'-Dimethylurea 2-Aminobenzamide, Aldehydes/Ketones 90 °C High yields of quinazolinone derivatives. researchgate.net

Advanced Catalytic Systems for Benzo[g]quinazoline Construction

The 2-chloro substituent on the benzo[g]quinazoline ring is a versatile handle for introducing molecular diversity through various cross-coupling reactions. These reactions are pivotal for creating libraries of novel compounds for further investigation.

Palladium-catalyzed cross-coupling reactions are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds. nih.govThe chlorine atom at the C-2 position of the quinazoline core is activated towards these transformations.

Suzuki-Miyaura Coupling: This reaction allows for the formation of C-C bonds by coupling the this compound with various aryl- and heteroarylboronic acids. Palladium catalysts, such as Pd(PPh₃)₄, are commonly employed. Regioselective functionalization can be achieved, allowing for the sequential modification of polyhalogenated quinazolines. nih.gov

Sonogashira-Hagihara Coupling: This method is used to form C-C bonds between the 2-chloroquinazoline and terminal alkynes. nih.govThe reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI). mdpi.comwikipedia.orgThese reactions can often be carried out under mild conditions, including at room temperature. nih.govwikipedia.orgThe reactivity difference between various halogen substituents (I > Br > Cl) can be exploited for selective coupling. wikipedia.orglibretexts.org

Ullmann-type C-N Coupling: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of various amine substituents at the 2-position. Copper-catalyzed Ullmann-type reactions, using catalysts like copper(I) iodide (CuI), have been developed as an efficient, ligand-free method for synthesizing quinazoline derivatives from precursors like (2-bromophenyl)methylamines and amides. nih.govorganic-chemistry.org

Coupling Reaction Catalyst System Coupling Partner Bond Formed
Suzuki-Miyaura Palladium-based (e.g., Pd(OAc)₂) Aryl/Heteroarylboronic Acids C-C (Aryl)
Sonogashira-Hagihara Pd(0) complex and Cu(I) co-catalyst Terminal Alkynes C-C (Alkynyl) nih.govmdpi.com

Dehydrogenative Coupling Reactions

Dehydrogenative coupling reactions represent an efficient and atom-economical strategy for the synthesis of N-heterocycles, including quinazolines. rsc.org These methods often involve the use of transition-metal catalysts to facilitate the formation of carbon-nitrogen bonds, typically with the liberation of hydrogen gas or water as the only byproduct, making them environmentally benign. rsc.orgbenthamdirect.com This approach avoids the need for pre-functionalized substrates, which is often required in traditional synthetic methods. mdpi.com

One prominent strategy is the acceptorless dehydrogenative coupling (ADC) of alcohols. rsc.org For instance, bifunctional ruthenium NNN-pincer complexes have been used to catalyze the synthesis of quinoline (B57606) and quinazoline derivatives from alcohols. rsc.org Similarly, a manganese(I)-catalyzed acceptorless dehydrogenative coupling of 2-amino-benzylalcohol with primary amides has been developed for synthesizing 2-substituted quinazolines. mdpi.comnih.gov This reaction proceeds effectively with a variety of aryl and alkyl amides, yielding the desired products in moderate to good yields. nih.gov Another manganese-based approach involves the dehydrogenative annulation of 2-amino-benzylalcohols and nitriles using a Mn(I) pincer complex. nih.gov

Ruthenium catalytic systems have also been found to be highly selective for the dehydrogenative coupling of 2-aminophenyl ketones with amines to form quinazoline products. nih.govmarquette.edu A commercially available ruthenium(II) complex has been utilized for the one-pot synthesis of a diverse array of quinazoline derivatives via acceptorless dehydrogenative coupling, producing only hydrogen and water as byproducts. benthamdirect.com This method underscores the sustainable and atom-efficient nature of such synthetic approaches. benthamdirect.com

In addition to ruthenium and manganese, copper catalysts have been employed in oxidative dehydrogenation processes. A notable example is the use of a CuCl/DABCO/4-HO-TEMPO catalytic system for the reaction of 2-aminobenzylamines with aryl aldehydes, with oxygen serving as the oxidant. mdpi.com This was the first reported method for quinazoline synthesis through oxidative dehydrogenation using this specific copper-based system. mdpi.com

Role of Specific Catalysts (e.g., Copper, Iron, Iridium, Cerium Ammonium Nitrate)

The choice of catalyst is crucial in the synthesis of quinazolines, influencing reaction efficiency, substrate scope, and conditions. Transition metals, in particular, have been extensively studied for their catalytic activity in forming the quinazoline scaffold. mdpi.com

Copper

Copper catalysts are widely used due to their low cost and versatility in facilitating various transformations, such as cycloaddition, oxidation, and coupling reactions. frontiersin.org One of the earliest modern applications involves the Ullmann-type coupling for the synthesis of quinazolines from 2-bromophenyl methylamines and amides, catalyzed by Cu(I) in the presence of K₂CO₃. frontiersin.org

Various copper salts have been shown to be effective. For instance, CuBr has been used in a one-pot tandem approach reacting 1-(2-halophenyl)methanamines with amidines. mdpi.com This cascade reaction involves a copper-catalyzed sequential Ullmann-type coupling, followed by intramolecular nucleophilic addition and aromatization under aerobic conditions. mdpi.com Similarly, CuI-catalyzed tandem reactions of 1-(2-bromophenyl)-methanamines and amidines have been developed. mdpi.com

Copper(I) chloride (CuCl) is another effective catalyst. It has been used in a one-pot, three-component reaction of (2-aminophenyl)methanols, aldehydes, and ceric ammonium nitrate (B79036) (CAN) to afford functionalized quinazolines in good to excellent yields. mdpi.com CuCl, in conjunction with DABCO and 4-HO-TEMPO, catalyzes the synthesis of quinazolines from 2-aminobenzylamines and aryl aldehydes through oxidative dehydrogenation. mdpi.comfrontiersin.org Furthermore, CuO nanoparticles have been utilized for the aerobic oxidative coupling of N-arylamidines with aromatic alcohols or aldehydes. nih.gov

Catalyst SystemReactantsKey FeaturesYields (%)
Cu(I) / K₂CO₃2-Bromophenyl methylamines, AmidesUllmann-type coupling; Ligand-free. frontiersin.org37–87
CuCl / DABCO / 4-HO-TEMPO2-Aminobenzylamines, Aryl aldehydesFirst oxidative dehydrogenation with this system. mdpi.com40–98
CuBr / K₂CO₃1-(2-Halophenyl)methanamines, AmidinesOne-pot tandem approach; N₂ then air atmosphere. frontiersin.org40–99
CuCl / CAN / CsOH(2-Aminophenyl)methanols, AldehydesMulti-component tandem reaction. mdpi.com66–93
CuO nanoparticles / 1,10-phenN-Arylamidines, Aromatic alcohols/aldehydesAerobic oxidative coupling. nih.govGood to excellent

Iron

Iron-based catalysts offer the advantages of being inexpensive, abundant, and environmentally friendly. ppublishing.org Ferrous chloride (FeCl₂) has been used to catalyze carbon-hydrogen oxidation and intramolecular carbon-nitrogen bond formation to construct quinazolines from 2-alkylamino N-H ketimines, using tert-butyl hydroperoxide as the terminal oxidant. nih.gov This method provides a route to a broad range of 2,4-disubstituted quinazoline derivatives. nih.gov

In other applications, an Fe/HCl system has been used for the cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates to produce tricyclic quinazolines. mdpi.com Iron(III) chloride (FeCl₃) has been highlighted as an effective Lewis acid catalyst for synthesizing quinazolin-4-one from ortho-substituted anilines and ortho-carbonyl compounds under reflux conditions. ppublishing.org More advanced systems include reusable heterogeneous non-precious iron nanocomposites, which have demonstrated high efficiency in the synthesis of quinolines and quinazolinones via the oxidative coupling of amines and aldehydes using H₂O₂ as a green oxidant. rsc.org

Catalyst SystemReactantsReaction TypeYields (%)
FeCl₂ / TBHP2-Alkylamino N-H ketiminesC-H oxidation / C-N bond formation. nih.gov43–86
Fe/HClMethyl N-cyano-2-nitrobenzimidatesCascade reductive cyclization. mdpi.comNot specified
FeCl₃o-Aminobenzoic acid, FormamideLewis acid catalysis. ppublishing.orgHigh purity
Fe–Fe₃C@NCAmines, AldehydesOxidative coupling with H₂O₂. rsc.orgHigh

Iridium

Iridium-catalyzed reactions, particularly those involving hydrogen transfer, have been successfully applied to the synthesis of 2-substituted quinazolines. rsc.orgrsc.org A common precursor, [CpIrCl₂]₂ (Cp = pentamethylcyclopentadienyl), serves as an effective catalyst for these transformations. rsc.orgnih.gov One such method is the one-pot synthesis of 2-substituted quinazolines from 2-aminobenzylamines and aldehydes. rsc.org The reaction involves the condensation of the starting materials to form an aminal intermediate, which is then oxidized by the iridium catalyst. rsc.org The presence of a hydrogen acceptor, such as styrene (B11656), was found to significantly improve the reaction yield. rsc.orgscispace.com This iridium-catalyzed hydrogen transfer has also been extended to the synthesis of quinazolinones via the oxidative cyclization of primary alcohols with o-aminobenzamides. nih.govacs.org

CatalystReactantsKey FeaturesYields (%)
[CpIrCl₂]₂2-Aminobenzylamines, AldehydesHydrogen transfer using styrene as H-acceptor. rsc.orgscispace.comModerate (e.g., 66%)
[CpIrCl₂]₂Primary alcohols, o-AminobenzamidesOne-pot oxidative cyclization to quinazolinones. nih.govacs.orgNot specified

Cerium Ammonium Nitrate (CAN)

Ceric ammonium nitrate (CAN) is an inexpensive and efficient catalyst for various organic transformations, including the synthesis of nitrogen-containing heterocycles. scispace.comrsc.org In quinazoline synthesis, CAN is often used in combination with an oxidant. For example, a CAN/TBHP (tert-butylhydroperoxide) system has been demonstrated to effectively construct quinazoline scaffolds from benzylamines and 2-aminobenzophenones, producing good to excellent yields. nih.gov The reaction yield was observed to be slightly higher when an electron-withdrawing group was present on the benzylamine. nih.gov

CAN has also been used as a co-catalyst in copper-catalyzed reactions. A one-pot tandem multi-component approach for synthesizing quinazolines from (2-aminophenyl)methanols and aldehydes employed CuCl as the primary catalyst with CAN as an additive. mdpi.com Furthermore, CAN has been shown to be an excellent general catalyst for the Friedländer quinoline synthesis, avoiding the harsh acidic or basic conditions traditionally required for such reactions. nih.gov

Catalyst SystemReactantsSolventYields (%)
CAN / TBHPBenzylamines, 2-AminobenzophenonesCH₃CN. nih.gov75–93
CuCl / CAN(2-Aminophenyl)methanols, AldehydesAcetonitrile. mdpi.com66–93

Chemical Reactivity and Derivatization Strategies of 2 Chlorobenzo G Quinazoline

Nucleophilic Substitution Reactions at the 2-Position

The chlorine atom at the 2-position of the benzo[g]quinazoline (B13665071) core acts as a competent leaving group, enabling its displacement by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is fundamental to the structural diversification of this heterocyclic system.

The introduction of nitrogen-based substituents at the 2-position is a key strategy for creating novel benzo[g]quinazoline derivatives. While direct amination on 2-chlorobenzo[g]quinazoline is feasible, related transformations on analogous structures highlight the utility of this approach. For instance, the 2-position can be functionalized using hydrazine (B178648) hydrate (B1144303). The reaction of 2-thioxo-benzo[g]quinazoline intermediates with hydrazine hydrate in boiling dimethylformamide (DMF) successfully yields 2-hydrazino-benzo[g]quinazoline derivatives. nih.govnih.gov This transformation demonstrates that nitrogen nucleophiles can effectively displace a group at the 2-position, suggesting a similar reactivity for the 2-chloro analogue. The resulting hydrazino group can serve as a handle for further derivatization, such as condensation with aldehydes or ketones.

Thiolation at the 2-position is a robust and widely employed derivatization strategy. The 2-chloro group can be displaced by sulfur nucleophiles to introduce a thioether or thione functionality. A common approach involves the reaction of a 2-thioxo-benzo[g]quinazoline precursor with various alkyl or aralkyl halides in the presence of a base like potassium carbonate. nih.govnih.gov This S-alkylation reaction proceeds efficiently and allows for the introduction of a diverse array of side chains. For example, reacting 3-substituted-2-thioxo-1,2,3,4-tetrahydrobenzo[g]quinazolin-4-ones with substituted benzyl (B1604629) halides leads to the corresponding 2-(benzylthio) derivatives. nih.gov This method provides a pathway to compounds where the sulfur atom acts as a linker for further elaboration. The introduction of an alkyl/arylthio group at the C2 position of a quinazoline (B50416) is a well-established strategy. researchgate.net

Table 1: Examples of S-Alkylation of 2-Thioxo-benzo[g]quinazoline Intermediates
Parent Compound No.Reactant HalideReaction ConditionsResulting ProductReference
Compound 1 (3-methyl-2-thioxo)Benzyl chlorideK₂CO₃, 80°C, 20h2-(benzylthio)-3-methyl-benzo[g]quinazolin-4-one nih.gov
Compound 2 (3-ethyl-2-thioxo)4-Methoxybenzyl chlorideK₂CO₃, 90°C, 20h2-((4-methoxybenzyl)thio)-3-ethyl-benzo[g]quinazolin-4-one nih.gov
Compound 3 (3-benzyl-2-thioxo)3-Cyanobenzyl bromideK₂CO₃, 80°C, 20h2-((3-cyanobenzyl)thio)-3-benzyl-benzo[g]quinazolin-4-one nih.gov
Compound 3 (3-benzyl-2-thioxo)4-Cyanobenzyl bromideK₂CO₃, 80°C, 20h2-((4-cyanobenzyl)thio)-3-benzyl-benzo[g]quinazolin-4-one nih.gov

The displacement of the 2-chloro substituent with oxygen-based nucleophiles provides access to 2-alkoxy (ether) and 2-acyloxy (ester) derivatives. In analogous heterocyclic systems like chloroquinolines, the 2-chloro position exhibits high reactivity towards alkoxides, such as methoxide (B1231860) ions, suggesting that etherification of this compound is a viable synthetic route. researchgate.net

Esterification, or more precisely, the introduction of an ester-containing side chain, can be achieved via substitution reactions. For example, the alkylation of the related 2-chloro-quinazolinone core with methyl-2-bromo acetate (B1210297) demonstrates the formation of a C-N bond, attaching an ester moiety to the heterocyclic system. uw.edu A similar strategy could be envisioned for this compound, where reaction with hydroxyesters under basic conditions could lead to the desired ether-linked ester derivatives.

Electrophilic Substitution on the Benzo[g]quinazoline Core

The benzo[g]quinazoline ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the pyrimidine (B1678525) ring nitrogens. When such reactions do occur, they are directed towards the carbocyclic rings. For the parent quinazoline molecule, nitration is the primary known electrophilic substitution, yielding 6-nitroquinazoline (B1619102) when treated with fuming nitric acid in concentrated sulfuric acid. nih.gov The expected order of reactivity for electrophilic attack on the quinazoline core is positions 8 > 6 > 5 > 7. nih.gov By analogy, for the benzo[g]quinazoline system, electrophilic attack would be expected to occur on the benzo or naphthyl portions of the fused ring system, distant from the deactivating influence of the pyrimidine ring.

Functional Group Interconversions on Derived Benzo[g]quinazolines

Once the 2-position of the benzo[g]quinazoline has been functionalized, the newly introduced groups can undergo a variety of chemical transformations. These interconversions are crucial for fine-tuning the properties of the molecule.

Oxidation of Thioethers : A 2-alkylthio or 2-arylthio group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, altering the electronic properties and hydrogen bonding capacity of the substituent.

Hydrolysis of Esters : Ester functionalities, whether on a side chain attached at the 2-position or elsewhere on the scaffold, can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. These acids can then be converted into amides, other esters, or reduced to alcohols.

Modification of Amino Groups : A 2-amino group can be acylated to form amides or undergo diazotization to be converted into other functional groups. A 2-hydrazino derivative can be cyclized to form fused heterocyclic systems, such as triazolo-benzo[g]quinazolines.

Strategies for Side-Chain Modification and Elaboration

A primary goal in synthesizing derivatives of this compound is the introduction and modification of side chains to modulate biological activity. The nucleophilic substitution reactions at the 2-position are the main gateway for installing these side chains.

The S-alkylation of 2-thioxo-benzo[g]quinazolines is a prime example of side-chain introduction. nih.gov By using a variety of substituted benzyl halides, side chains with different electronic and steric properties can be appended. For instance, the introduction of cyano- or methoxy-substituted benzyl groups has been reported. nih.govnih.gov The activity of these molecules was found to be influenced by the nature and position of the substituent on the benzyl ring. nih.gov

Further elaboration can involve modifying the installed side chain. Research on general quinazoline derivatives has shown that incorporating additional heteroaryl moieties, such as imidazole (B134444) or triazole, onto an alkyl side chain at the 2-position can enhance biological effects like anti-inflammatory activity. nih.gov This strategy of side-chain elaboration, building upon the initial substitution product, is a powerful tool for developing complex and targeted molecules from the this compound starting material.

Introduction of Heterocyclic Moieties

The chlorine atom at the 2-position of the benzo[g]quinazoline ring is an active site for nucleophilic displacement, a common strategy for introducing new functionalities. While direct studies on this compound are limited, the reactivity can be inferred from analogous structures, such as 2-thioxobenzo[g]quinazolines and other chloro-substituted quinazolines. The introduction of heterocyclic moieties is typically achieved by reacting the chloro-precursor with a nucleophilic heterocycle.

Research on the closely related 2-thioxo-benzo[g]quinazoline scaffold demonstrates the feasibility of derivatization at the C2-position. For instance, S-alkylation reactions with various aralkyl halides introduce new substituents via a thioether linkage. Similarly, reaction with hydrazine hydrate leads to the formation of hydrazino-derivatives, which can serve as intermediates for constructing further heterocyclic systems. nih.gov These reactions highlight the C2 position as a prime target for modification.

Commonly, N-heterocycles containing a secondary amine (e.g., piperidine, morpholine, piperazine) or aromatic heterocycles with a nucleophilic nitrogen or sulfur atom can be used to displace the C2-chloride. The reaction conditions typically involve heating the this compound with the desired heterocyclic nucleophile in a suitable solvent, often in the presence of a base to neutralize the HCl generated during the reaction.

Table 1: Examples of Nucleophilic Substitution at the C2-Position of Benzo[g]quinazoline Analogs

This table is based on derivatization of the analogous 2-thioxobenzo[g]quinazoline scaffold. nih.gov

PrecursorReagentResulting Moiety at C2-Position
2-Thioxobenzo[g]quinazolineBenzyl HalidesS-Aralkyl
2-Thioxobenzo[g]quinazolineHydrazine HydrateHydrazino

Studies on simpler quinazoline systems have shown that the introduction of moieties like imidazole or triazole at the 2-position can significantly influence the molecule's biological profile. nih.gov This suggests that similar derivatization of the this compound core could yield compounds with tailored properties. The synthesis of annelated systems, such as triazoloquinazolinones and benzimidazoquinazolinones, further illustrates the utility of quinazoline precursors in building complex heterocyclic structures. nih.gov

Linker Chemistry in Conjugate Synthesis

In the field of medicinal chemistry and materials science, linker technology is crucial for the development of complex molecular constructs like antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and diagnostic probes. Linkers covalently connect two or more distinct molecular entities.

Despite the reactivity of the 2-chloro substituent, which allows for covalent bond formation, the use of this compound specifically as a core component in linker chemistry for conjugate synthesis is not extensively documented in the scientific literature. While the general principles of solid-phase synthesis have been applied to the creation of quinazolinone libraries using linkers to attach the growing molecule to a resin, this involves using a linker to synthesize the heterocycle rather than using the heterocycle as the linker. lookchem.com

Structure Activity Relationship Sar Studies of 2 Chlorobenzo G Quinazoline and Derivatives

Impact of Halogen Substitution on Bioactivity

Halogen atoms are frequently incorporated into bioactive molecules to modulate their physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, which in turn can significantly impact pharmacological activity.

While direct SAR studies on 2-chlorobenzo[g]quinazoline are not extensively detailed in the available literature, the role of a chlorine substituent at the 2-position of a quinazoline (B50416) ring can be inferred from established medicinal chemistry principles. The chlorine atom is an electron-withdrawing group, which can influence the electron density of the entire ring system. This alteration can affect the molecule's ability to participate in crucial interactions, such as hydrogen bonding or π-π stacking, with biological targets.

For the broader class of quinazolinone derivatives, which share a related core structure, substitutions at the 2-position are known to be essential for various biological activities. nih.gov For instance, the presence of groups like methyl, amine, or thiol at the C-2 position has been linked to antimicrobial effects. nih.gov The introduction of a chloro or chloromethyl group at this position often serves as a synthetic handle for further functionalization, allowing for the creation of diverse chemical libraries. nih.gov In some quinazoline series, a 2-substituted phenyl group has been shown to be a key determinant of antiproliferative activity. nih.gov Therefore, the 2-chloro group in this compound likely serves as a critical modulator of the molecule's electronic profile and a key site for synthetic elaboration to enhance biological efficacy.

Comparative analyses of halogenated quinazoline and quinazolinone derivatives reveal distinct trends in bioactivity. SAR studies on quinazolinone rings have shown that the presence of halogen atoms, particularly at the 6 and 8 positions, can significantly improve antimicrobial activities. nih.gov For example, the substitution of the quinazolinone aromatic ring with iodine at these positions markedly enhanced antibacterial potency. nih.gov

In other quinazoline series, the type and position of the halogen can fine-tune selectivity for specific biological targets. For instance, in a series of EGFR kinase inhibitors, halogen substitution on a 7-anilino moiety was found to be desirable for high potency. nih.gov While direct comparisons for the benzo[g]quinazoline (B13665071) series are limited, it is a common strategy in drug design to explore different halogen substitutions (F, Cl, Br, I) to optimize a compound's activity profile. The variation in electronegativity and atomic radius among halogens can lead to different binding interactions and pharmacokinetic properties. Generally, moving from fluorine to iodine increases lipophilicity and polarizability, which can enhance binding to hydrophobic pockets in a target protein but may also affect solubility and metabolism.

Influence of Substituents on the Benzo[g]quinazoline Ring System

The benzo[g]quinazoline core is a fused three-ring system. Substitutions on the benzo portion of the molecule can significantly influence its biological activity by altering its shape, solubility, and electronic distribution. In studies of linear imidazo[4,5-g]quinazolines, it was found that small electron-donating groups on the ring system were favorable for potent enzyme inhibition. nih.gov This suggests that the electronic nature of substituents on the aromatic rings is a key determinant of activity.

For benzo[g]quinazoline derivatives evaluated for antifungal activity, the core scaffold itself is the primary pharmacophore, with modifications on appended groups often being the focus of SAR studies. nih.gov The extended aromatic system of the benzo[g] moiety, compared to a simpler quinazoline, provides a larger surface area for potential van der Waals and π-stacking interactions with biological targets, such as the active site of an enzyme. researchgate.net

Effect of Substituents on the Quinazoline Nitrogen Atoms (N1, N3)

The nitrogen atoms within the quinazoline ring, particularly at the N1 and N3 positions, are common sites for chemical modification to explore SAR.

Substitutions at the N3 position have been a primary focus in the development of bioactive benzo[g]quinazolines. In a series of 2-thioxo-benzo[g]quinazolines, the nature of the N3-substituent was critical for activity. For example, compounds with an N3-benzyl group showed different potency compared to those with an N3-methyl group. nih.gov Further modification of the N3-benzyl ring with various substituents (e.g., cyano groups) allowed for the fine-tuning of the compound's biological effects, indicating that this position is highly sensitive to steric and electronic changes. nih.gov Similarly, studies on quinazolinone derivatives have consistently shown that the introduction of a substituted aromatic ring at the N3 position is essential for antimicrobial activity. nih.gov

Table 1: Effect of N3-Substituents on Antifungal Activity of 2-Thioxo-benzo[g]quinazoline Derivatives Note: This table is generated based on qualitative descriptions of activity from research literature.

Compound SeriesN3-SubstituentObserved Biological Activity Trend
2-Thioxo-benzo[g]quinazolinesMethylActive
2-Thioxo-benzo[g]quinazolinesBenzyl (B1604629)Active, potency varies with substitution on the benzyl ring
2-Thioxo-benzo[g]quinazolinesBenzyl (meta-cyano)Potency differs from para-cyano analogue

Conformational Analysis and its Correlation with Biological Response

The three-dimensional shape (conformation) of a molecule is critical for its interaction with a biological target. Conformational analysis helps to understand the spatial arrangement of atoms and functional groups, which must be complementary to the binding site of a receptor or enzyme to elicit a biological response.

Molecular Mechanisms of Action and Biological Targeting in Pre Clinical Research

Enzyme Inhibition by Benzo[g]quinazoline (B13665071) Derivatives

Research into benzo[g]quinazoline derivatives has unveiled their potential as potent inhibitors of several classes of enzymes critical to disease progression. These compounds have been predominantly investigated for their roles in oncology and metabolic disorders, targeting enzymes that drive cell proliferation, angiogenesis, and other vital cellular processes.

Topoisomerase Inhibition (e.g., Topoisomerase IIβ)

DNA topoisomerases are essential enzymes that manage the topological state of DNA during critical cellular processes like replication and transcription, making them important targets for anticancer agents. ekb.eg Certain benzoquinazoline derivatives have been identified as inhibitors of these enzymes. Specifically, research has shown that derivatives of benzo[h]quinazoline and benzo[f]quinazoline, isomers of the benzo[g] structure, can interfere with the activity of both topoisomerase I (Topo I) and topoisomerase II (Topo II).

One study found that benzoquinazoline derivatives carrying a dimethylaminoethyl side chain were capable of inhibiting both Topo I and Topo II relaxation activity. While this research did not focus exclusively on the benzo[g] isomer, it points to the potential of the broader benzoquinazoline scaffold to act as a dual inhibitor of these crucial DNA-processing enzymes. The mechanism often involves intercalation with DNA or stabilization of the topoisomerase-DNA cleavage complex, which ultimately leads to apoptosis.

Carbonic Anhydrase IX (CA IX) Inhibition

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain isoforms, particularly the transmembrane, tumor-associated CA IX and CA XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis. Consequently, inhibitors of these isoforms are sought as anticancer agents.

While research specifically detailing 2-Chlorobenzo[g]quinazoline as a CA IX inhibitor is limited, studies on related quinazoline (B50416) scaffolds have demonstrated significant inhibitory activity. For example, a series of 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives were evaluated as non-classical CA inhibitors. Compounds in this series showed potent inhibition against the cancer-related hCA IX isoform, with inhibition constants (Kᵢ) in the low micromolar range. The most effective compounds were para-aminobenzoic acid-bearing quinazolines, with one derivative (compound 8b) exhibiting a Kᵢ of 1.6 μM against hCA IX. This suggests that the quinazoline core is a viable scaffold for developing inhibitors of tumor-associated carbonic anhydrases.

Inhibitory Activity of Quinazoline Derivatives Against hCA IX
Compound SeriesTarget IsoformKey DerivativeInhibition Constant (Kᵢ) (µM)Reference Drug
2-aryl-quinazolin-4-yl aminobenzoic acids (para-substituted)hCA IX8a4.3Acetazolamide (Standard CAI)
8b1.6
8c4.5

Other Enzyme Systems (e.g., α-glucosidase, PARP-1, Phosphodiesterase 7)

The versatility of the quinazoline scaffold extends to the inhibition of other diverse enzyme systems.

α-glucosidase: This enzyme is a key target in the management of type 2 diabetes. Its inhibition slows the absorption of carbohydrates from the digestive tract. Studies on quinazolinone derivatives have identified potent inhibitors of α-glucosidase. For instance, 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) and 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) were found to be potent, reversible, and non-competitive inhibitors of α-glucosidase with IC₅₀ values of 12.5 µM and 15.6 µM, respectively. Further research into substituted imidazo[1,2-c]quinazoline derivatives also identified compounds with significant α-glucosidase inhibitory activity, with some showing greater potency than the reference drug acarbose.

Poly(ADP-ribose) polymerase-1 (PARP-1): PARP-1 is a crucial enzyme in the DNA repair process, and its inhibition is a therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The quinazolinone scaffold has been utilized as a bioisostere for known PARP-1 inhibitors like Olaparib. Synthesized quinazolinone-based derivatives have shown appreciable inhibitory activity against PARP-1, with some compounds displaying IC₅₀ values in the nanomolar range, comparable to Olaparib.

Phosphodiesterase 7 (PDE7): PDE7 is a cyclic AMP (cAMP)-specific phosphodiesterase expressed in immune and proinflammatory cells, making it a target for inflammatory diseases. Quinazoline derivatives have been identified as a class of PDE7 inhibitors. Thioxoquinazoline derivatives, in particular, have shown inhibitory potencies at sub-micromolar levels against the catalytic domain of PDE7A1, demonstrating potential as anti-inflammatory agents.

Inhibitory Activity of Quinazoline/Quinazolinone Derivatives Against Other Enzymes
Compound ClassEnzyme TargetKey DerivativesIC₅₀ ValueInhibition Type
Quinazolinone Derivativesα-glucosidase2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ)12.5 µMNon-competitive
2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ)15.6 µMNon-competitive
Quinazolinone-based DerivativesPARP-1Compound 12c30.38 nMN/A
Thioxoquinazoline DerivativesPDE7A1Multiple derivatives (e.g., 15, 19, 23)Sub-micromolarN/A

Cellular Pathway Modulation

Research into quinazoline-based compounds has revealed their significant impact on various cellular pathways that are critical in cancer progression. These compounds are known to modulate cell cycle progression, induce programmed cell death (apoptosis), and inhibit the formation of new blood vessels (angiogenesis).

Cell Cycle Arrest (e.g., G1, S, G2/M phases)

The progression of the cell cycle is a tightly regulated process, and its disruption is a key strategy in cancer therapy. Various quinazoline derivatives have demonstrated the ability to cause cell cycle arrest at different phases. For instance, a novel quinazoline-based analog, QNZ-A, has been shown to induce G2/M cell cycle arrest in human A549 lung cancer cells. nih.gov This arrest is associated with the upregulation of p53-inducible p21 and the downregulation of Cdc25C, along with the Cyclin B1/Cdk1 complex. nih.gov Similarly, another study on a series of 3-ethyl(methyl)-2-thioxo-2,3-dihydrobenzo[g]quinazolines found that some derivatives caused cell cycle arrest in the G1 and S phases in both MCF-7 and HepG2 cancer cell lines. nih.gov Furthermore, certain triazolo[4,3-c]quinazoline derivatives have been observed to arrest cell growth at the S and G2/M phases in HCT-116 cells. nih.gov A structurally related compound, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, also significantly arrested the cell cycle at the G2/M phase in a concentration-dependent manner in colorectal cancer cells. nih.gov

These findings suggest that benzo[g]quinazoline scaffolds can interfere with the cell cycle machinery. The specific phase of arrest appears to be dependent on the substitution pattern of the quinazoline ring and the cancer cell type.

Table 1: Effect of Quinazoline Derivatives on Cell Cycle Phases

Compound/DerivativeCell Line(s)Affected Cell Cycle Phase(s)
QNZ-AA549G2/M
3-ethyl(methyl)-2-thioxo-2,3-dihydrobenzo[g]quinazolinesMCF-7, HepG2G1, S
nih.govnih.govnih.govtriazolo[4,3-c]quinazolinesHCT-116S, G2/M
2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineHCT116, Caco-2G2/M

Apoptosis Induction via Specific Pathways (e.g., Bax activation, Bcl-2 downregulation)

Apoptosis is a crucial process of programmed cell death that eliminates damaged or cancerous cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of this process, with a balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members determining the cell's fate. nih.govmdpi.comresearchgate.netyoutube.com Several studies have shown that quinazoline derivatives can induce apoptosis by modulating the expression of these proteins.

For example, spiroquinazolinone compounds have been shown to down-regulate the expression of the anti-apoptotic protein Bcl-2 and up-regulate the expression of the pro-apoptotic protein Bax in human chronic myeloid leukemia K562 cells. nih.gov This shift in the Bax/Bcl-2 ratio leads to the induction of apoptosis. nih.gov Similarly, a nih.govnih.govnih.govtriazolo[4,3-c]quinazoline derivative demonstrated a significant increase in the level of Bax and a marked decrease in the level of Bcl-2 in HCT-116 cells. nih.gov

These findings indicate that a common mechanism of action for quinazoline-based compounds is the induction of the intrinsic apoptotic pathway through the modulation of the Bcl-2 family of proteins.

Table 2: Modulation of Apoptotic Proteins by Quinazoline Derivatives

Compound/DerivativeCell LineEffect on BaxEffect on Bcl-2
SpiroquinazolinonesK562UpregulationDownregulation
nih.govnih.govnih.govtriazolo[4,3-c]quinazolinesHCT-116UpregulationDownregulation

Anti-angiogenic Mechanisms

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Targeting this process is a key therapeutic strategy. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical regulator of angiogenesis, and its inhibition is a primary target for anti-angiogenic drugs. researchgate.net

Studies on 2-thioxobenzo[g]quinazoline derivatives have demonstrated their potential as anti-angiogenic agents through the inhibition of VEGFR-2. nih.govresearchgate.net Some of these derivatives showed inhibitory activity comparable to the standard drug sorafenib. nih.gov Furthermore, a series of 2,4-disubstituted quinazoline derivatives exhibited potent anti-angiogenic activities in the chick embryo chorioallantoic membrane (CAM) assay. nih.gov The anti-angiogenic effects of these compounds are often linked to their ability to inhibit the proliferation, migration, and adhesion of human umbilical vein endothelial cells (HUVECs). nih.gov

Interactions with Nucleic Acids and Proteins

The biological effects of quinazoline derivatives are often mediated by their direct interactions with cellular macromolecules like DNA and proteins.

DNA Intercalation and Binding Affinity

DNA intercalation, where a molecule inserts itself between the base pairs of DNA, can disrupt DNA replication and transcription, leading to cell death. The planar aromatic structure of the quinazoline scaffold makes it a suitable candidate for DNA intercalation.

Indeed, several nih.govnih.govnih.govtriazolo[4,3-c]quinazoline derivatives have been designed and synthesized as DNA intercalators. nih.gov These compounds have shown significant DNA binding affinities. nih.gov It is believed that the planar polyaromatic system of these compounds is a key feature for high-affinity binding to DNA. nih.gov Another study on a quinazoline derivative, QPB-15e, showed that it could selectively bind to and stabilize the G-quadruplex structure in the c-myc promoter region, thereby inhibiting gene expression. researchgate.net

Protein Binding Sites and Key Residue Interactions

In addition to interacting with DNA, quinazoline derivatives can also bind to specific proteins and inhibit their function. As mentioned earlier, a key target for the anti-angiogenic activity of some benzo[g]quinazoline derivatives is VEGFR-2. nih.govresearchgate.net Docking studies have been conducted to investigate the interaction between these compounds and the ATP-binding site within the catalytic domain of VEGFR-2. nih.gov

Furthermore, molecular docking studies of other quinazoline derivatives have identified key interactions within the active sites of other proteins. For example, in the case of EGFR (Epidermal Growth Factor Receptor), a common target for quinazoline-based cancer drugs, hydrogen bonding with the amino acid residue Met793 has been identified as a crucial interaction. researchgate.net Docking studies on 2-thioxo-benzo[g]quinazoline derivatives with bacteriophage phiX174 proteins have also revealed hydrogen bond and pi-H bond interactions with specific amino acid residues like PRO294, ASP357, ASN168, and TRP30. nih.gov

Based on a comprehensive search of available scientific literature, detailed advanced computational and theoretical studies specifically focused on the chemical compound This compound are not publicly available at this time.

While extensive research, including quantum chemical calculations and molecular docking simulations, has been conducted on the broader classes of quinazoline and benzo[g]quinazoline derivatives, this body of work does not specifically detail the molecular geometry, electronic structure, energetic stabilities, tautomerism, aromaticity, or ligand-protein interaction profiles of the 2-chloro substituted variant.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict outline and content requirements of the request for "this compound." The specific data required to populate the requested sections and subsections (DFT studies, tautomerism analysis, NICS aromaticity, and molecular docking) for this particular compound could not be located.

Advanced Computational and Theoretical Studies

Molecular Docking Simulations

Rationalizing Structure-Activity Relationships through Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in understanding how ligands like quinazoline (B50416) derivatives interact with their biological targets at a molecular level, thereby rationalizing observed structure-activity relationships (SAR).

Docking studies on various quinazoline derivatives have successfully elucidated key interactions within the binding sites of different enzymes. For instance, in studies targeting phosphodiesterase 7 (PDE7A), docking simulations revealed that the pyrimidine (B1678525) ring of the quinazoline core can form π-π stacking interactions with aromatic residues such as Phenylalanine (Phe416) and Tyrosine (Tyr211). nih.gov Furthermore, the nitrogen atoms within the quinazoline ring are often predicted to participate in crucial hydrogen bond interactions, for example, with residues like Glutamine (Gln413). nih.gov The introduction of a chloro group, such as in 2-Chlorobenzo[g]quinazoline, is often explored to enhance hydrophobic interactions within the binding pocket. nih.gov

Similarly, when quinazolinones were docked against DNA gyrase, another important antibacterial target, the models predicted key interactions that explain their inhibitory activity. researchgate.netajbasweb.com These computational models help to explain why small changes to the quinazoline scaffold, such as the addition or modification of substituents, can lead to significant differences in biological potency. By visualizing these interactions, researchers can make informed decisions to design new derivatives with improved binding affinity and selectivity. For example, analysis of docked poses might suggest that a bulkier substituent at a specific position could create a steric clash, while a hydrogen bond donor at another position could significantly enhance binding.

Table 1: Examples of Key Interactions for Quinazoline Derivatives Identified by Molecular Docking

Target Protein Key Interacting Residues Type of Interaction Reference
PDE7A Phe416, Tyr211 π-π Stacking nih.gov
PDE7A Gln413 Hydrogen Bond nih.gov
EGFR-TK Met 769 Hydrogen Bond semanticscholar.org
EGFR-TK Leu 694, Val 702 Pi-Alkyl Interaction nih.gov
DNA Gyrase (Specific residues vary) Hydrogen Bond, Hydrophobic researchgate.netajbasweb.com

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for a more realistic assessment of the stability of the complex and the persistence of binding interactions.

MD simulations are used to study how the ligand-receptor complex behaves in a simulated physiological environment. A key metric used in this analysis is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein backbone atoms from their initial position over the course of the simulation. A stable RMSD value, typically with fluctuations of less than 3 Å, indicates that the protein-ligand complex has reached equilibrium and remains stable throughout the simulation period (e.g., 100 nanoseconds). nih.govresearchgate.net For example, MD simulations of quinazoline derivatives complexed with their target proteins have shown that the protein backbone often exhibits insignificant fluctuation, with RMSD values stabilizing around 0.8 Å to 2.3 Å, suggesting the formation of a stable complex. nih.govresearchgate.net Another metric, the Root Mean Square Fluctuation (RMSF), is used to identify the flexibility of individual amino acid residues, highlighting which parts of the protein are most affected by the ligand's binding.

A primary goal of MD simulations is to validate the interactions predicted by docking studies. Simulations can reveal whether key hydrogen bonds or hydrophobic contacts are maintained consistently over time or if they are transient. The stability of these interactions is often quantified as an occupancy percentage, indicating for what proportion of the simulation time the interaction is present. Studies on quinazoline derivatives have shown high occupancy rates for critical interactions; for instance, a hydrogen bond between a hydrazine (B178648) nitrogen and Gln413 in PDE7A was maintained for 91% of the simulation time. nih.gov Similarly, a crucial hydrogen bond with the Met 769 residue in EGFR-TK has been shown to have high occupancy, confirming its importance for inhibitor binding. semanticscholar.org This analysis provides a higher level of confidence that the computationally predicted binding mode is a true representation of the interaction in a dynamic system.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov This approach is used to predict the activity of new, unsynthesized compounds and to identify the key physico-chemical properties that govern their potency.

To develop a QSAR model, a dataset of compounds with known biological activities is required. The chemical structures are represented by numerical values known as molecular descriptors, which quantify various properties like size, shape, hydrophobicity, and electronic character. nih.gov The dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Both 2D-QSAR and 3D-QSAR models have been developed for quinazoline derivatives. nih.govrsc.org 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.gov The statistical robustness and predictive ability of these models are assessed using several metrics, including the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability. mdpi.com Successful QSAR models with high statistical significance (e.g., q² of 0.63 and r² of 0.987) have been reported for quinazoline derivatives, demonstrating their reliability for predicting antitumor activity. nih.gov

A significant advantage of QSAR modeling is its ability to identify the molecular descriptors that have the most substantial impact on biological activity. In 2D-QSAR, these might be descriptors related to molecular weight, lipophilicity (logP), or the number of hydrogen bond donors/acceptors.

3D-QSAR models provide even more intuitive feedback through the generation of contour maps. nih.gov These maps visualize regions around the aligned molecules where specific properties are predicted to enhance or diminish activity:

Steric Maps: Green contours indicate regions where bulky groups are favorable for activity, while yellow contours show where they are unfavorable.

Electrostatic Maps: Blue contours highlight areas where positively charged groups increase activity, whereas red contours indicate where negatively charged groups are preferred.

Hydrophobic Maps: Yellow contours can show regions where hydrophobic groups are beneficial, while white or grey contours indicate areas favorable for hydrophilic groups.

By analyzing these maps, medicinal chemists can gain a clear understanding of the SAR and rationally design new molecules with enhanced potency. For example, a contour map might suggest that adding a bulky, hydrophobic group at one position and an electronegative group at another would be optimal for activity. nih.gov

Future Directions and Research Opportunities

Design and Synthesis of Novel Benzo[g]quinazoline (B13665071) Analogues with Enhanced Specificity

A primary avenue for future research will be the design and synthesis of novel analogs of 2-Chlorobenzo[g]quinazoline with improved biological specificity and potency. The chlorine atom at the 2-position serves as a versatile chemical handle for further functionalization. Synthetic strategies will likely focus on nucleophilic substitution reactions, allowing for the introduction of a wide variety of substituents.

Future synthetic efforts may explore:

Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, can be employed to introduce diverse aryl, heteroaryl, and alkyl groups at the 2-position. This will allow for the exploration of the structure-activity relationship (SAR) in greater detail.

Introduction of pharmacophoric groups: The synthesis of analogs bearing known pharmacophores, such as morpholine, piperazine, and other heterocyclic moieties, could lead to compounds with enhanced pharmacokinetic and pharmacodynamic properties.

Stereoselective synthesis: For analogs with chiral centers, the development of stereoselective synthetic methods will be crucial to isolate and evaluate the activity of individual enantiomers, as they may exhibit different biological activities and toxicity profiles.

These synthetic endeavors will be guided by the goal of achieving greater selectivity for specific biological targets, thereby minimizing off-target effects and improving the therapeutic index.

Exploration of New Biological Targets and Pathways

While quinazoline (B50416) derivatives have been extensively studied for their anticancer and antimicrobial properties, the full therapeutic potential of the benzo[g]quinazoline scaffold remains to be unlocked. Future research should aim to identify and validate novel biological targets and pathways modulated by this compound and its derivatives.

Key research directions include:

High-throughput screening: Screening of this compound and a library of its analogs against a broad panel of biological targets, including enzymes, receptors, and ion channels, could reveal unexpected activities.

Chemical proteomics: The use of chemical probes derived from this compound can help to identify its direct protein targets in a cellular context.

Phenotypic screening: Cell-based phenotypic screens can identify compounds that induce a desired physiological outcome, even without prior knowledge of the specific molecular target. Subsequent target deconvolution studies can then elucidate the mechanism of action.

Exploration of new therapeutic areas beyond oncology and infectious diseases, such as neurodegenerative diseases, metabolic disorders, and inflammatory conditions, could open up new avenues for the application of benzo[g]quinazoline derivatives.

Integration of Advanced Computational Methods with Experimental Design

The integration of computational chemistry and molecular modeling with experimental research will be instrumental in accelerating the discovery and optimization of novel benzo[g]quinazoline-based drug candidates. nih.govresearchgate.net

Computational approaches that will be pivotal include:

Molecular docking: Docking studies can predict the binding modes of this compound analogs within the active sites of known and putative biological targets, helping to rationalize observed activities and guide the design of more potent inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical relationship between the chemical structure of benzo[g]quinazoline derivatives and their biological activity, enabling the prediction of the activity of virtual compounds.

Molecular dynamics (MD) simulations: MD simulations can provide insights into the dynamic behavior of ligand-target complexes, including the stability of binding and the role of conformational changes.

ADMET prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties will be crucial for prioritizing compounds with favorable drug-like properties for further experimental evaluation.

A synergistic approach that combines computational predictions with experimental validation will streamline the drug discovery process, reducing the time and cost associated with the identification of promising lead compounds.

Development of Robust and Sustainable Synthetic Routes

The development of efficient, scalable, and environmentally friendly synthetic methods for this compound and its derivatives is a critical aspect of future research. While classical synthetic routes exist, there is a growing need for more sustainable and "green" chemical processes.

Future research in this area should focus on:

Catalytic methods: The use of transition-metal catalysts can enable more efficient and atom-economical bond formations. nih.gov For instance, copper-catalyzed cascade reactions have been shown to be effective in the synthesis of quinazolines. organic-chemistry.org

Alternative energy sources: The use of microwave irradiation or photochemical methods can often accelerate reaction times and improve yields compared to conventional heating.

Benign solvents: The replacement of hazardous organic solvents with greener alternatives, such as water, ethanol, or ionic liquids, will be a key consideration in the development of sustainable synthetic protocols.

The development of such methods will not only be academically significant but also crucial for the potential large-scale production of any promising drug candidates.

Application of Artificial Intelligence and Machine Learning in Benzo[g]quinazoline Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize many aspects of drug discovery and development. mdpi.comresearchgate.netnih.gov In the context of benzo[g]quinazoline research, AI and ML can be applied to:

De novo drug design: Generative models can design novel benzo[g]quinazoline structures with desired physicochemical and biological properties.

Predictive modeling: Machine learning algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of new benzo[g]quinazoline analogs with high accuracy. mdpi.com

Analysis of large datasets: AI can be used to analyze large and complex datasets from high-throughput screening, genomics, and proteomics to identify novel drug targets and biomarkers associated with the response to benzo[g]quinazoline-based therapies.

Synthesis planning: AI-powered retrosynthesis tools can assist chemists in designing efficient synthetic routes to novel benzo[g]quinazoline derivatives.

The integration of AI and ML into the research and development pipeline for benzo[g]quinazolines has the potential to significantly accelerate the discovery of new medicines. nih.gov

Q & A

Q. What are the key structural features of 2-Chlorobenzo[g]quinazoline that influence its pharmacological activity?

The fused benzoquinazoline core provides a planar aromatic system that facilitates interactions with biological targets such as enzymes or receptors. The chlorine substituent at the 2-position enhances electron-withdrawing effects, modulating electronic density and potentially improving binding affinity or metabolic stability. Structural analogs with substitutions at this position (e.g., pyridinyl or fluorophenyl groups) have shown varied bioactivity, highlighting the importance of steric and electronic tuning .

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

A scalable three-step synthesis involves:

  • Step 1: Condensation of 2-chlorobenzo[d]oxazole with piperazine under reflux in acetonitrile.
  • Step 2: Reductive amination with aldehydes (e.g., 2-(ethylthio)pyrimidine-5-carbaldehyde) using sodium triacetoxyborohydride.
  • Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Yields typically range from 35% to 60%, with inert atmosphere (argon/nitrogen) critical to prevent oxidation .

Q. How is the purity and structural integrity of this compound verified in research settings?

  • CHN elemental analysis ensures stoichiometric consistency (e.g., C: 62.3%, H: 3.8%, N: 12.1%).
  • UV-Vis spectroscopy confirms π→π* transitions (λmax ~270–310 nm).
  • Single-crystal X-ray diffraction resolves bond lengths and angles (e.g., C–Cl bond: 1.73 Å, quinazoline ring planarity <0.05 Å deviation) .

Advanced Research Questions

Q. What strategies are effective in optimizing reaction yields during the synthesis of this compound derivatives?

  • Solvent selection: Polar aprotic solvents (e.g., 1-methyl-2-pyrrolidone) enhance solubility of intermediates.
  • Catalyst systems: Niobium pentoxide (Nb2O5) improves regioselectivity in heterocyclic ring formation without chiral ligands.
  • Temperature control: Maintaining 80–100°C during condensation steps minimizes side-product formation.
  • Purification: Adjusting pH during workup (e.g., NH4OH to pH 10) precipitates pure products .

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in biological systems?

  • Enzyme inhibition assays: Measure IC50 values against target enzymes (e.g., FtsZ GTPase) using malachite green phosphate detection.
  • Cellular uptake studies: Fluorescently tagged analogs (e.g., pyrimidine-5-carbaldehyde derivatives) track intracellular localization via confocal microscopy.
  • SAR profiling: Synthesize analogs with modified substituents (e.g., methoxy, thioether) to correlate structural changes with activity .

Q. What approaches are recommended for analyzing conflicting data on the biological activity of this compound derivatives?

  • Replicate studies: Ensure consistency in experimental conditions (e.g., cell line passage number, solvent controls).
  • Statistical frameworks: Apply ANOVA with post-hoc Tukey tests to identify outliers in dose-response datasets.
  • Meta-analysis: Cross-reference data with structural databases (e.g., PubChem BioAssay) to identify confounding variables (e.g., assay type, incubation time) .

Methodological Resources

  • Literature search: Use SciFinder with filters for "quinazoline derivatives" and "antibacterial activity" (post-2015).
  • Data repositories: Deposit crystallographic data in the Cambridge Structural Database (CSD) for validation .

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